

# AS601245: Application Notes and Protocols for Use in Cerebral Ischemia Models

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## Compound of Interest

Compound Name: AS601245

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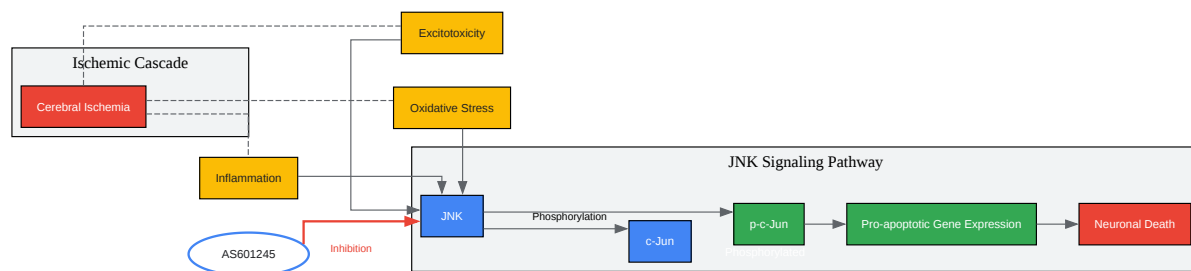
For Researchers, Scientists, and Drug Development Professionals

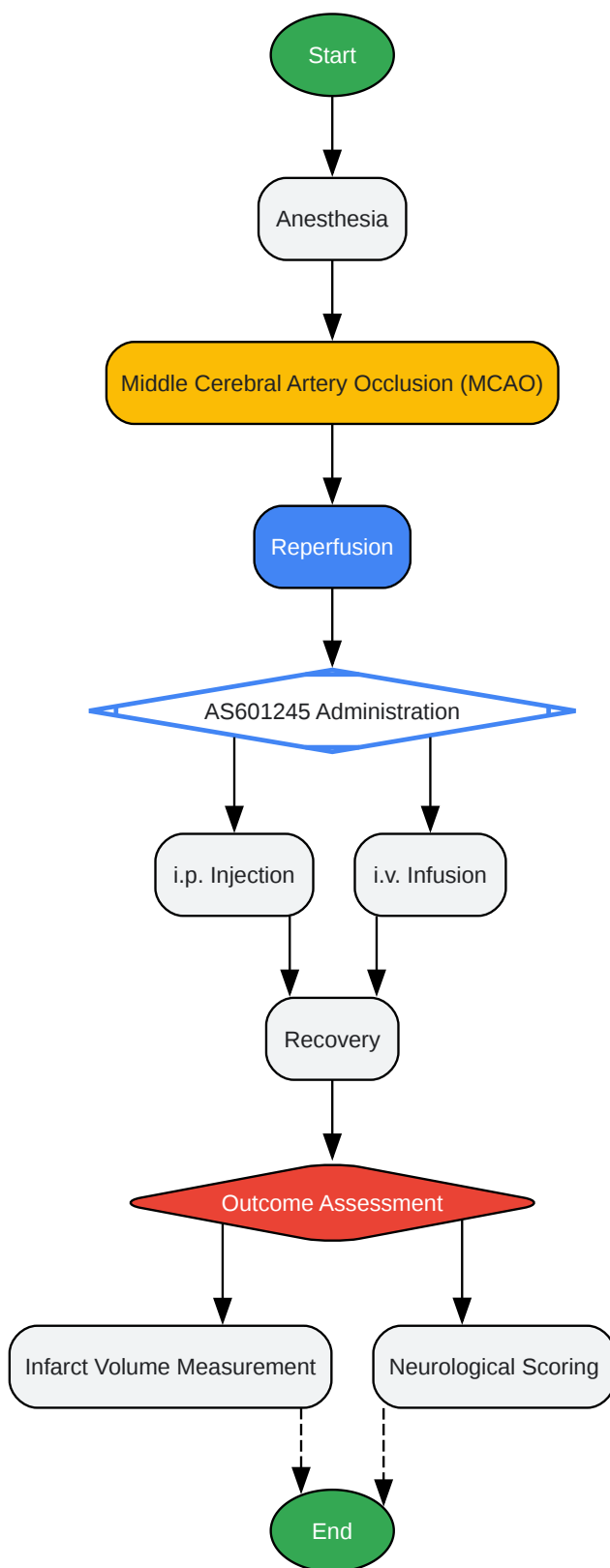
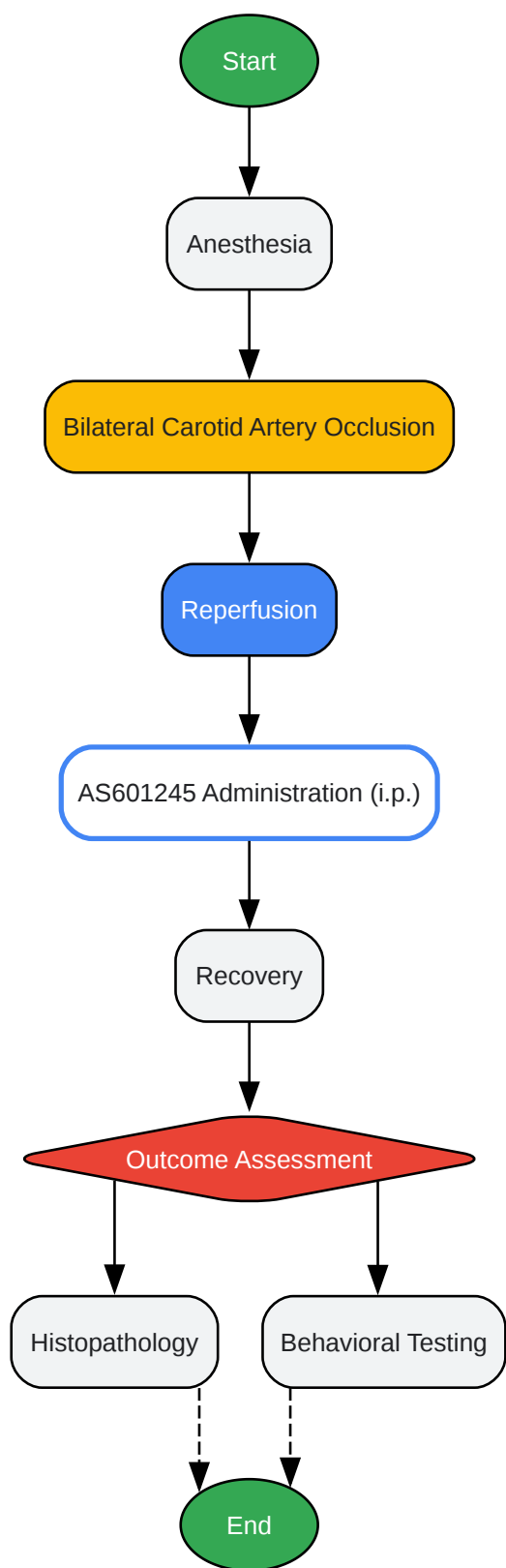
## Introduction

**AS601245** is a potent and selective, ATP-competitive inhibitor of the c-Jun NH2-terminal protein kinase (JNK) family of enzymes, with IC<sub>50</sub> values of 150 nM, 220 nM, and 70 nM for hJNK1, hJNK2, and hJNK3, respectively.[1][2][3] The activation of the JNK signaling pathway is implicated in the pathophysiology of neuronal cell death following cerebral ischemia.[4][5] Consequently, inhibition of this pathway presents a promising therapeutic strategy for mitigating ischemic brain injury. **AS601245** has demonstrated significant neuroprotective effects in various animal models of both global and focal cerebral ischemia, making it a valuable tool for preclinical stroke research.[4][6][7] This document provides detailed application notes and experimental protocols for the use of **AS601245** in cerebral ischemia models.

## Mechanism of Action

Cerebral ischemia triggers a complex cascade of events, including excitotoxicity, oxidative stress, and inflammation, which converge on the activation of the JNK signaling pathway.[5][6][8] Activated JNK phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and subsequent neuronal death. **AS601245**, by competitively inhibiting JNK, blocks the phosphorylation of c-Jun and downstream apoptotic signaling, thereby promoting neuronal survival.[4] This mechanism has been shown to reduce not only neuronal loss but also damage to axons and dendrites, decrease astrogliosis, and improve functional outcomes such as memory.[6][9]





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